N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide
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Overview
Description
N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound with a unique structure that includes a brominated benzoyl group, a pyrrolidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the bromination of 2-methoxybenzoyl chloride, followed by the formation of the pyrrolidine derivative. The final step includes the coupling of the pyrazole ring with the acetamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted benzoyl derivatives .
Scientific Research Applications
N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(pyrrolidin-1-yl)pyridine: Shares the pyrrolidine and bromine functionalities but differs in the overall structure.
3-bromo-5-(pyrrolidin-1-yl)phenylborinic acid: Contains a similar brominated aromatic ring but with different substituents.
Uniqueness
N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H19BrN4O3 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C17H19BrN4O3/c1-11(23)20-12-8-19-22(9-12)13-5-6-21(10-13)17(24)15-7-14(25-2)3-4-16(15)18/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,20,23) |
InChI Key |
CYHKJLYZGRTAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br |
Origin of Product |
United States |
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